![molecular formula C17H21N3O B7788161 6-methyl-2-[(4-phenylpiperidin-1-yl)methyl]-1H-pyrimidin-4-one](/img/structure/B7788161.png)
6-methyl-2-[(4-phenylpiperidin-1-yl)methyl]-1H-pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methyl-2-[(4-phenylpiperidin-1-yl)methyl]-1H-pyrimidin-4-one is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group and a phenylpiperidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-[(4-phenylpiperidin-1-yl)methyl]-1H-pyrimidin-4-one typically involves the reaction of a pyrimidine derivative with a phenylpiperidine derivative. One common method involves the alkylation of 6-methylpyrimidin-4-one with 4-phenylpiperidine in the presence of a suitable base, such as potassium carbonate, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
6-methyl-2-[(4-phenylpiperidin-1-yl)methyl]-1H-pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrimidinone moiety to pyrimidine.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the pyrimidine ring.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-methyl-2-[(4-phenylpiperidin-1-yl)methyl]-1H-pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 6-methyl-2-[(4-phenylpiperidin-1-yl)methyl]-1H-pyrimidin-4-one involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylpiperidine moiety is known to interact with opioid receptors, potentially leading to analgesic effects. The pyrimidine ring may also interact with various enzymes, modulating their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
2-methyl-6-[(4-phenylpiperidin-1-yl)methyl]pyrimidin-4-ol: Similar structure but with a hydroxyl group instead of a ketone.
4-phenylpiperidine derivatives: Compounds with similar piperidine moieties but different substituents on the pyrimidine ring.
Uniqueness
6-methyl-2-[(4-phenylpiperidin-1-yl)methyl]-1H-pyrimidin-4-one is unique due to its specific combination of a pyrimidine ring and a phenylpiperidine moiety, which imparts distinct chemical and pharmacological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propiedades
IUPAC Name |
6-methyl-2-[(4-phenylpiperidin-1-yl)methyl]-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-13-11-17(21)19-16(18-13)12-20-9-7-15(8-10-20)14-5-3-2-4-6-14/h2-6,11,15H,7-10,12H2,1H3,(H,18,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMTUEWGTRSEJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N=C(N1)CN2CCC(CC2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)N=C(N1)CN2CCC(CC2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![sodium;(6R,7R)-3-(carbamoyloxymethyl)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B7788079.png)
![potassium;[2-butyl-5-chloro-3-[[4-[2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol](/img/structure/B7788088.png)
![sodium;2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate](/img/structure/B7788094.png)
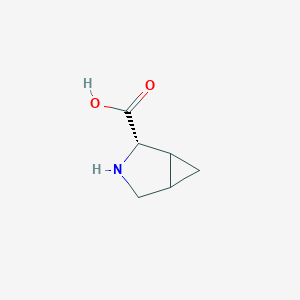
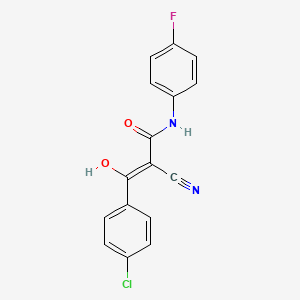
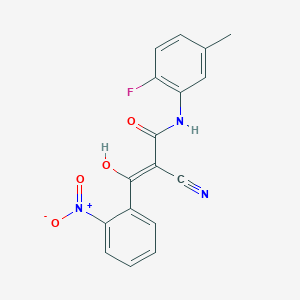
![N-(6-methyl-2,3-dihydro-4H-thiochromen-4-yliden)-N-[(phenylsulfonyl)oxy]amine](/img/structure/B7788105.png)
![{[3,4-dihydro-1(2H)-naphthalenylidenamino]oxy}(4-methylphenyl)dioxo-lambda~6~-sulfane](/img/structure/B7788111.png)
![ethyl 2-[(4-oxo-1H-thieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B7788113.png)
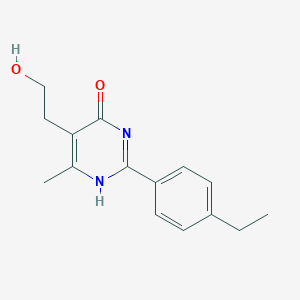
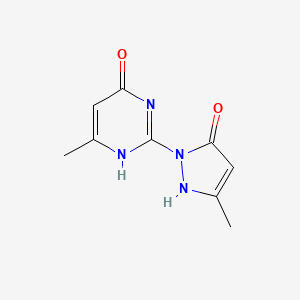
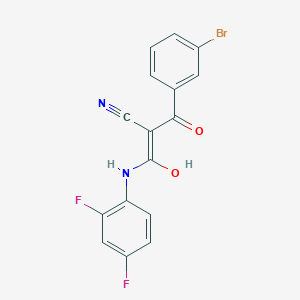
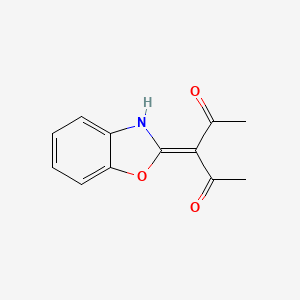
![2-[1-(1H-1,2,4-triazol-5-ylamino)ethylidene]indene-1,3-dione](/img/structure/B7788180.png)
